molecular formula C41H70O12 B3430431 ginsenoside C-Y CAS No. 83480-65-3

ginsenoside C-Y

Cat. No.: B3430431
CAS No.: 83480-65-3
M. Wt: 755.0 g/mol
InChI Key: YNBYFOIDLBTOMW-QHNUHGIDSA-N
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Description

Ginsenoside C-Y is a minor ginsenoside derived from the Panax ginseng plant. Ginsenosides are a class of natural steroid glycosides and triterpene saponins. They are the principal active components responsible for the pharmacological properties of ginseng. This compound, like other ginsenosides, has been studied for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ginsenoside C-Y can be synthesized from major ginsenosides such as ginsenoside Rb2. The biotransformation process involves the use of enzymes like β-glucosidase, which catalyzes the hydrolysis of glycosidic bonds. For instance, ginsenoside Rb2 can be converted to this compound via intermediate compounds such as ginsenoside C-O .

Industrial Production Methods

Industrial production of this compound typically involves microbial biotransformation. Fomitella fraxinea, a type of basidiomycete fungus, has been used to produce this compound from major ginsenosides through submerged liquid culture. The process involves the use of crude enzyme preparations from the fungus to catalyze the conversion .

Chemical Reactions Analysis

Types of Reactions

Ginsenoside C-Y undergoes various chemical reactions, including:

    Hydrolysis: Catalyzed by enzymes like β-glucosidase, leading to the removal of sugar moieties.

    Oxidation and Reduction: These reactions can modify the hydroxyl groups on the ginsenoside molecule.

    Substitution: Involves the replacement of functional groups on the ginsenoside structure.

Common Reagents and Conditions

    Enzymes: β-glucosidase is commonly used for hydrolysis reactions.

    Acids and Bases: Used to catalyze oxidation and reduction reactions.

    Solvents: Aqueous solutions and organic solvents like methanol are often used in these reactions.

Major Products

The major products formed from these reactions include various minor ginsenosides, each with unique pharmacological properties. For example, hydrolysis of ginsenoside Rb2 can yield this compound .

Scientific Research Applications

    Chemistry: Used as a model compound to study the biotransformation of ginsenosides.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and diabetes.

    Industry: Utilized in the development of health supplements and functional foods

Mechanism of Action

Ginsenoside C-Y exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Ginsenoside C-K: Another minor ginsenoside with similar pharmacological properties.

    Ginsenoside Rg3: Known for its anticancer and anti-inflammatory effects.

    Ginsenoside Rh2: Exhibits strong anticancer activity.

Uniqueness

Ginsenoside C-Y is unique due to its specific molecular structure and the distinct pathways it targets. While it shares some properties with other ginsenosides, its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H70O12/c1-21(2)10-9-14-41(8,53-36-34(49)32(47)31(46)25(52-36)20-51-35-33(48)30(45)24(43)19-50-35)22-11-16-40(7)29(22)23(42)18-27-38(5)15-13-28(44)37(3,4)26(38)12-17-39(27,40)6/h10,22-36,42-49H,9,11-20H2,1-8H3/t22-,23+,24-,25+,26-,27+,28-,29-,30-,31+,32-,33+,34+,35-,36-,38-,39+,40+,41-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBYFOIDLBTOMW-QHNUHGIDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H70O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317480
Record name Ginsenoside Y
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

755.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83480-65-3
Record name Ginsenoside Y
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83480-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ginsenoside Y
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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